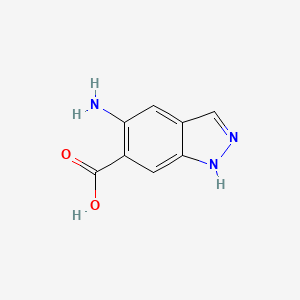

5-Amino-1H-indazole-6-carboxylic acid

Description

Significance of Heterocyclic Systems in Organic Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in organic chemistry. chemicalbook.comnih.gov Their structural diversity and the unique electronic properties imparted by the heteroatoms—most commonly nitrogen, oxygen, and sulfur—endow them with a vast range of chemical reactivity and biological activity. chemicalbook.comchemimpex.com This has made them indispensable building blocks in the synthesis of a wide array of functional molecules, from life-saving drugs to innovative agrochemicals and materials. chemicalbook.comresearchgate.net The ability of chemists to modify heterocyclic structures allows for the fine-tuning of their properties to create new substances with tailored functions. chemicalbook.com

Overview of Indazole Derivatives as Privileged Scaffolds in Chemical Sciences

Within the broad class of heterocycles, indazoles represent a particularly significant scaffold. nih.gov An indazole consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, a structure that has been identified as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov Although rare in nature, synthetic indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net This has spurred extensive research into the synthesis and functionalization of the indazole nucleus. nih.gov The thermodynamic stability of the 1H-indazole tautomer makes it a common and reliable starting point for the development of new therapeutic agents. nih.gov

Contextualization of 5-Amino-1H-Indazole-6-carboxylic Acid within Indazole Chemistry

This compound is a specific derivative of the indazole scaffold, featuring both an amino (-NH2) and a carboxylic acid (-COOH) functional group on the benzene portion of the molecule. This dual functionalization, in theory, makes it a highly versatile building block for the synthesis of more complex molecules. The amino group can act as a nucleophile or a base, while the carboxylic acid group can undergo a variety of transformations, including esterification and amidation.

Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of specific research focused exclusively on this compound. While numerous studies detail the synthesis and properties of its isomers, such as 5-amino-1H-indazole-3-carboxylic acid and 5-amino-1H-indazole-7-carboxylic acid, as well as related compounds like 1H-indazole-6-carboxylic acid, dedicated research on the 6-carboxylic acid isomer is conspicuously limited. chemimpex.comchemimpex.comchemimpex.com

Due to this lack of available data, a detailed exposition on the synthesis, structural characterization, and reactivity of this compound cannot be provided at this time. The following sections, which would typically detail these aspects, remain largely unwritten in the annals of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

5-amino-1H-indazole-6-carboxylic acid |

InChI |

InChI=1S/C8H7N3O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |

InChI Key |

JQCMNLYJSXZZPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)C(=O)O |

Origin of Product |

United States |

Synthesis and Structural Elucidation of 5 Amino 1h Indazole 6 Carboxylic Acid

Established Synthetic Routes

No established and well-documented synthetic routes specifically for 5-Amino-1H-indazole-6-carboxylic acid were found.

Structural Characterization

Detailed spectroscopic and crystallographic data for this compound are not available. This includes:

Chemical Reactivity and Derivatization Strategies of 5 Amino 1h Indazole 6 Carboxylic Acid

Transformations Involving the Indazole Heterocycle

The indazole ring system is a key structural motif in many biologically active compounds. Its reactivity allows for various transformations, leading to the development of novel derivatives.

N-Alkylation and N-Arylation Reactions

The nitrogen atoms of the indazole ring are susceptible to alkylation and arylation, which can significantly influence the compound's biological activity.

N-Alkylation: The alkylation of indazoles can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The reaction often yields a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions and the nature of the substituents on the indazole ring. For instance, the use of a bulky protecting group like tert-butoxycarbonyl (Boc) on one of the nitrogen atoms can direct the alkylation to the other nitrogen. chemicalbook.comnih.gov

N-Arylation: The N-arylation of indazoles is a powerful tool for creating complex molecular structures. organic-chemistry.org Copper-catalyzed Ullmann-type reactions are commonly employed for this purpose, coupling the indazole with an aryl halide. beilstein-journals.orgacs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide an efficient route to N-arylindazoles. organic-chemistry.org These reactions generally exhibit good functional group tolerance, allowing for the synthesis of a wide array of derivatives. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K2CO3, NaH) | N-alkylated indazoles | chemicalbook.comnih.gov |

| N-Arylation (Ullmann) | Aryl halide, CuI, base (e.g., K2CO3) | N-arylated indazoles | beilstein-journals.orgacs.org |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand, base | N-arylated indazoles | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the indazole system can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. chemicalbook.comwikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. The amino group at the 5-position is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 4 and 6). However, the carboxylic acid at the 6-position is a deactivating group. The interplay of these two groups, along with the influence of the fused pyrazole (B372694) ring, determines the regioselectivity of the substitution. wikipedia.org

Ring-Opening and Rearrangement Reactions of Indazoles

Under certain conditions, the indazole ring can undergo ring-opening or rearrangement reactions. chemicalbook.com For example, some indazole derivatives have been observed to rearrange to other heterocyclic systems, such as imidazo[1,2-b]indazoles, under mild conditions. acs.org These transformations can provide access to novel and unexplored chemical scaffolds.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position is a versatile handle for further derivatization, allowing for the formation of esters, amides, and other functional groups.

Esterification Reactions

Esterification of the carboxylic acid can be achieved through various methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with an alcohol to form the ester.

Amidation and Peptide Coupling Reactions

The carboxylic acid can be readily converted to amides through reaction with amines. This transformation is often facilitated by the use of coupling reagents to activate the carboxylic acid. uni-kiel.deuniurb.it A wide variety of peptide coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium reagents like HATU and HBTU. uni-kiel.depeptide.com These reagents promote the formation of an amide bond under mild conditions, minimizing side reactions and preserving the stereochemical integrity of chiral centers. uni-kiel.debachem.com This methodology is particularly valuable for the synthesis of peptide-like structures and other complex amides.

| Reagent Class | Examples | Key Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, byproduct removal can be an issue. | peptide.com |

| Uronium/Aminium | HATU, HBTU, TBTU | High coupling efficiency, low racemization. | peptide.comresearchgate.net |

| Phosphonium | BOP, PyBOP | Effective, but can have toxic byproducts. | bachem.com |

Decarboxylation Studies

The removal of the carboxylic acid group (decarboxylation) from the 6-position of the indazole ring is a significant transformation. While specific studies on the decarboxylation of 5-Amino-1H-indazole-6-carboxylic acid are not extensively detailed in the provided results, general principles of decarboxylation of aromatic and heteroaromatic carboxylic acids can be applied.

Decarboxylation of heteroaromatic carboxylic acids can be achieved under various conditions, often requiring heat and sometimes a catalyst. For instance, silver carbonate (Ag₂CO₃) in the presence of acetic acid (AcOH) in dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org This method could potentially be applied to this compound.

Another approach involves photoredox catalysis, which has emerged as a mild method for the decarboxylation of carboxylic acids to generate alkyl radicals. nih.gov These radicals can then be trapped to form new C-C or C-heteroatom bonds. The Krapcho decarboxylation, typically used for alkyl malonate derivatives, might also be adaptable under specific conditions. organic-chemistry.org It is important to note that the presence of the amino group might influence the reaction conditions required for efficient decarboxylation.

In some cases, decarboxylation can occur as a side reaction during other transformations. For example, in the synthesis of nigeglanine, an indazole derivative, a decarboxylation step is performed late in the synthetic sequence. nih.gov Similarly, oxidative decarboxylation of phenylacetic acids can lead to the formation of aromatic carbonyl compounds. organic-chemistry.org

Reactions of the Amino Group

The amino group at the 5-position is a key site for derivatization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

The amino group of this compound can readily undergo acylation and sulfonamidation reactions.

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is a common strategy to modify the properties of the parent molecule. For example, the acetylation of 5-amino-1H- nih.govnih.govrsc.orgtriazole has been studied extensively, showing that both mono- and di-acetylated products can be formed depending on the reaction conditions. nih.govbibliotekanauki.pl Similar reactivity can be expected for this compound. The chemoselectivity of acylation, particularly in the presence of the carboxylic acid and the indazole nitrogens, can be controlled by the choice of reagents and reaction conditions. beilstein-journals.org

Sulfonamidation involves the reaction of the amino group with a sulfonyl chloride to form a sulfonamide. This functional group is a common feature in many biologically active compounds. The reactivity of the amino group in this compound towards sulfonyl chlorides is expected to be similar to that of other aromatic amines.

A general representation of these reactions is shown below:

Figure 1: General scheme for acylation and sulfonamidation of the amino group.

The amino group can also participate in reductive amination and various coupling reactions.

Reductive amination involves the reaction of the amino group with an aldehyde or ketone to form an imine, which is then reduced to a secondary or tertiary amine. This reaction is a powerful tool for introducing alkyl groups onto the nitrogen atom. libretexts.org

Coupling reactions , such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon or carbon-nitrogen bonds. While the amino group itself is not directly involved in the Suzuki coupling, its presence can influence the electronic properties of the indazole ring and thus affect the reactivity of a halogenated derivative. For instance, a bromo- or iodo-substituted indazole could be coupled with a boronic acid to introduce a new aryl or alkyl group. The synthesis of indazole derivatives often involves such cross-coupling strategies. researchgate.net

SNAr reactions typically involve the displacement of a leaving group, such as a halogen, by a nucleophile. nih.gov While the parent this compound does not have a leaving group, a halogenated derivative could be a substrate for SNAr. For example, a fluoro- or chloro-substituted indazole could react with various nucleophiles to introduce new functional groups. The mechanism of these reactions can be stepwise or concerted, depending on the nature of the substrate and the nucleophile. nih.gov

Synthesis of Fused Ring Systems and Polycyclic Derivatives

This compound is a valuable precursor for the synthesis of fused ring systems and polycyclic derivatives. The presence of both an amino group and a carboxylic acid group on the indazole scaffold provides opportunities for intramolecular cyclization reactions to form new rings.

For example, the amino and carboxylic acid groups could potentially be used to form a lactam ring fused to the indazole core. Furthermore, the indazole moiety itself can be a component in the construction of larger polycyclic systems. The synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been reported, highlighting the versatility of the indazole core in forming complex heterocyclic structures. nih.govumt.edu

The general strategy often involves the functionalization of the indazole core, followed by cyclization reactions to build the desired fused ring system. These reactions can be intramolecular, as mentioned above, or intermolecular, involving reaction with another cyclic or acyclic partner. ebrary.netrsc.org

Applications in Academic Chemical Research

Medicinal Chemistry Research and Rational Drug Design Principles

In the realm of medicinal chemistry, the indazole core is a well-established pharmacophore, and 5-Amino-1H-indazole-6-carboxylic acid serves as a key starting material for the design and synthesis of compounds with therapeutic potential. nih.gov Its rigid bicyclic system provides a defined orientation for substituents, allowing for the systematic exploration of structure-activity relationships.

The amenability of the 5-amino and 6-carboxylic acid groups to chemical modification is fundamental to its use in Structure-Activity Relationship (SAR) studies. By systematically altering these functional groups and other positions on the indazole ring, researchers can probe the specific interactions between a molecule and its biological target. For instance, the amino group can be acylated, alkylated, or incorporated into various heterocyclic systems, while the carboxylic acid can be converted to esters, amides, or other bioisosteres. This allows for the fine-tuning of a compound's properties to enhance its potency, selectivity, and pharmacokinetic profile.

An example of SAR studies can be seen in the development of kinase inhibitors, where modifications to the indazole scaffold have led to significant improvements in activity. For instance, the substitution at the 5-position of the indazole ring with a methyl group was found to be less effective than a methoxy (B1213986) group in certain GSK-3 inhibitors, highlighting the importance of this position for potency. nih.gov

The indazole scaffold is a prominent feature in many kinase inhibitors, a class of drugs that target protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This compound derivatives have been instrumental in the development of inhibitors for several important kinases.

Janus Kinase (JAK) Inhibitors: Derivatives of 6-arylindazole have been investigated as JAK inhibitors. Docking studies of one such derivative with JAK2 revealed hydrogen bonding interactions with key amino acid residues like Leu932 and Glu930. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The indazole nucleus has been incorporated into molecules designed to inhibit both wild-type and mutant forms of EGFR, a key target in cancer therapy. nih.govselleckchem.com The development of mutant-selective EGFR inhibitors is a critical area of research to overcome drug resistance. selleckchem.com

c-Met Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase, and its aberrant activation is implicated in various cancers. Indazole-based compounds have been explored as c-Met inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: CDKs are essential for cell cycle progression, and their inhibition is a valid strategy for cancer treatment. The imidazole (B134444) core, structurally related to indazole, has been a focus in the design of CDK inhibitors. nih.gov

Table 1: Examples of Kinase Targets for Indazole-Based Inhibitors

| Kinase Target | Therapeutic Area | Role of Indazole Scaffold |

|---|---|---|

| JAK | Inflammation, Cancer | Provides key hydrogen bonding interactions with the kinase hinge region. nih.gov |

| EGFR | Cancer | Serves as a core structure for both wild-type and mutant selective inhibitors. nih.govselleckchem.com |

| c-Met | Cancer | Forms the basis for developing potent and selective inhibitors. |

| CDK2 | Cancer | The related imidazole scaffold is a key component in many CDK inhibitors. nih.gov |

Beyond kinases, the versatility of the this compound scaffold extends to the modulation of other enzymes and receptors. A notable example is its use in the development of ligands for serotonin (B10506) receptors, specifically the 5-HT receptors. nih.govwikipedia.org These receptors are involved in a multitude of physiological processes, and their modulation can have therapeutic effects in various disorders. wikipedia.org For instance, indazole derivatives have been identified as potent 5-HT3 receptor antagonists, which are effective antiemetic agents. nih.gov The conformational restriction provided by the indazole nucleus is a key factor in achieving high potency and selectivity for these receptors.

Derivatives of this compound are valuable tools for investigating fundamental biological processes at the molecular level. By designing molecules that selectively interact with specific cellular components, researchers can dissect complex signaling pathways and understand the mechanisms underlying various physiological and pathological conditions. For example, some imidazole-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and alter cellular signaling pathways. nih.gov The activation of AMP-activated protein kinase (AMPK) by compounds like 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR) demonstrates how small molecules can modulate key metabolic pathways and inflammatory responses. nih.govnih.gov

Agrochemical Research and Formulation Studies

While the primary focus of research involving this compound has been in the pharmaceutical sector, its structural motifs have also found applications in agrochemical research. chemimpex.com The indazole core is present in some compounds with herbicidal or pesticidal activity. The principles of rational design and SAR studies applied in medicinal chemistry are also relevant in the development of new agrochemicals with improved efficacy and environmental profiles. The unique chemical properties of indazole derivatives can be leveraged in the formulation of more stable and effective agrochemical products. chemimpex.com

Materials Science Research Applications

The application of this compound and its derivatives in materials science is an emerging area of research. The rigid, planar structure of the indazole ring, combined with its ability to participate in hydrogen bonding and π-π stacking interactions, makes it an attractive component for the construction of novel organic materials. There is potential for its use in the development of polymers and coatings with specific thermal, optical, or electronic properties. chemimpex.com

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its parent structures, indazole-carboxylic acids, are valuable ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). These materials are of significant interest due to their potential applications in gas storage, separation, catalysis, and sensing. The indazole moiety provides a rigid backbone, while the carboxylate and amino groups offer multiple coordination sites for metal ions.

Research has shown that the reaction of indazole-6-carboxylic acid with d¹⁰ metal ions like zinc(II) and cadmium(II) can yield coordination polymers with varied dimensionalities, from one-dimensional (1D) double chains to three-dimensional (3D) networks. mdpi.com The final structure is influenced by the choice of the metal ion and reaction conditions. For instance, the solvothermal reaction of 1H-indazole-6-carboxylic acid with zinc acetate (B1210297) produces a 1D coordination polymer, whereas using cadmium acetate under similar conditions leads to a 3D MOF. mdpi.com

The presence of an amino group on the indazole ring, as in this compound, can significantly influence the synthesis and properties of MOFs. Studies on related systems, such as amino-functionalized terephthalic acids, have demonstrated that the amino group can facilitate the aqueous, room-temperature synthesis of crystalline MOFs. nih.gov This biomimetic crystallization is a more environmentally friendly approach compared to traditional solvothermal methods. The amino group can alter the pH of the reaction mixture and participate in hydrogen bonding, which can direct the self-assembly process and influence the final framework topology. nih.gov The functionalization of ligands with amino groups has been shown to be a viable strategy for creating structurally diverse zinc(II) coordination polymers. nih.gov

Exploration of Optical and Electronic Properties

The optical and electronic properties of materials derived from this compound are a significant area of investigation, particularly in the context of luminescent coordination polymers. The extended π-system of the indazole ring, in conjunction with coordinated metal ions, can give rise to interesting photoluminescent behaviors.

Coordination polymers based on 1H-indazole-6-carboxylic acid and d¹⁰ metals like zinc(II) and cadmium(II) have been shown to be photoluminescent. mdpi.com The emission in these materials is typically attributed to ligand-centered π-π* electronic transitions. mdpi.comugr.es The similarity between the emission spectra of the free ligand and the resulting coordination polymers supports this assignment. mdpi.comugr.es Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), have been used to confirm that the emission is governed by these ligand-based transitions. mdpi.comugr.es

The coordination of the ligand to the metal ion can, however, modulate these properties. For example, the development of d¹⁰-based compounds is of interest for applications in electroluminescence and chemical sensing. mdpi.com Furthermore, the incorporation of indazole-carboxylic acid ligands into zinc-based MOFs has resulted in materials with fascinating luminescent properties, including luminescence thermometry and long-lasting phosphorescence. researchgate.netacs.org The amino group in this compound could further tune the electronic properties and enhance the luminescence quantum yield or shift the emission wavelengths, making it a promising candidate for the development of new optical materials.

Supramolecular Chemistry Studies

The structure of this compound is well-suited for studies in supramolecular chemistry, where non-covalent interactions are used to direct the assembly of complex architectures. The amino group, the carboxylic acid, and the N-H of the pyrazole (B372694) ring are all capable of acting as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the carbonyl oxygen can act as hydrogen bond acceptors.

Catalysis and Ligand Design for Transition Metal Complexes

In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of transition metal catalysts. This compound possesses several features that make it an attractive candidate for ligand design. Its rigid bicyclic structure can provide a well-defined coordination geometry around a metal center, while the amino and carboxylate groups can act as chelating or bridging moieties.

The indazole scaffold has been a subject of interest in the development of new catalytic systems. Transition metal-catalyzed cross-coupling reactions are widely used for the functionalization of the indazole ring itself, indicating the stability of the core structure under catalytic conditions. researchgate.netresearchgate.net Furthermore, transition metal complexes featuring ligands with functionalities similar to this compound, such as those derived from benzimidazole-5-carboxylic acid, have been synthesized and investigated. mdpi.com

The design of multidentate ligands that can stabilize transition metal complexes is an active area of research. nih.gov The combination of N-heterocyclic and carboxylate donors in this compound allows for the formation of stable chelate rings with metal ions, which can be beneficial for catalytic applications. The amino group can be used to further tune the electronic properties of the metal center, thereby influencing its catalytic activity. For instance, in enantioselective C–H activation, chiral ligands incorporating carboxylic acid groups have been shown to be effective in controlling the stereoselectivity of cobalt-catalyzed reactions. acs.org This suggests that chiral derivatives of this compound could be explored for asymmetric catalysis.

Development of Fluorescent Probes for Biochemical Assays

The development of fluorescent probes for the detection and imaging of biologically relevant molecules is a rapidly growing field. The intrinsic fluorescence of the indazole core, combined with the reactive handles provided by the amino and carboxylic acid groups, makes this compound a promising scaffold for the design of such probes.

The general principle behind a fluorescent probe is to link a fluorophore to a recognition element that can selectively bind to a target analyte. The binding event then causes a change in the fluorescence properties of the fluorophore, such as an increase or decrease in intensity, or a shift in the emission wavelength. The amino group of this compound is a particularly useful functional group for this purpose, as it can be readily modified to attach other molecules. jenabioscience.comtcichemicals.com

For example, fluorescent dyes containing N-hydroxysuccinimide (NHS) esters can react with the amino group to form a stable amide bond. jenabioscience.com This strategy has been used to label proteins and other amine-containing molecules. jenabioscience.com While direct applications of this compound as a fluorescent probe are not extensively reported, related heterocyclic systems have been successfully employed. For instance, fluorescent amino acids have been synthesized and used for real-time imaging in biological systems. nih.gov Moreover, the incorporation of oxazole (B20620) amino acids into proteins has been shown to result in enhanced fluorescence, suggesting that heterocyclic amino acids can be excellent fluorophores. nih.gov Given these precedents, this compound represents a valuable starting material for the synthesis of novel fluorescent probes for use in biochemical assays and cellular imaging.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. For 5-Amino-1H-indazole-6-carboxylic acid, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy would provide information about the number of different types of protons, their electronic environment, and their connectivity. The expected spectrum would show distinct signals for the aromatic protons on the indazole ring, the amine (NH₂) protons, and the carboxylic acid (COOH) proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning each proton to its specific position. For instance, the aromatic protons would appear as doublets or singlets in the aromatic region (typically 6.5-8.5 ppm), and their coupling patterns would help determine their relative positions on the benzene (B151609) portion of the indazole core. The amine and carboxylic acid protons would likely appear as broad singlets that could be confirmed by D₂O exchange.

While specific data for this compound is not available, analysis of related indazole derivatives indicates that the chemical shifts are sensitive to the position and nature of substituents on the ring. acs.orgnih.gov

Predicted ¹H and ¹³C NMR Data (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy, not on experimental data for this specific compound.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| H3 | ~8.0 (s) | ~135 |

| H4 | ~7.8 (s) | ~122 |

| H7 | ~7.0 (s) | ~115 |

| NH₂ | ~5.0 (br s) | - |

| COOH | ~12.0 (br s) | ~170 |

| C3 | - | ~135 |

| C3a | - | ~120 |

| C4 | - | ~122 |

| C5 | - | ~140 (C-NH₂) |

| C6 | - | ~110 (C-COOH) |

| C7 | - | ~115 |

| C7a | - | ~145 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇N₃O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (177.15 g/mol ). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways could include the loss of a water molecule (H₂O) from the carboxylic acid, the loss of carbon monoxide (CO) or carbon dioxide (CO₂), and cleavage of the amino group (NH₂). Analyzing these fragment ions helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups.

Key Expected IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching, broad | 2500-3300 |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C, C=N (Aromatic Ring) | Stretching | 1450-1600 |

| N-H (Indazole Ring) | Stretching | 3100-3300 |

| C-N (Amine) | Stretching | 1250-1350 |

The presence of these specific peaks would provide strong evidence for the compound's structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com

The analysis would yield detailed information on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the indazole ring, amino, and carboxylic acid groups.

Crystal Packing: How the molecules are arranged in the unit cell.

Intermolecular Interactions: The presence and nature of hydrogen bonds (e.g., between carboxylic acid groups to form dimers, or involving the amino and indazole N-H groups) and other non-covalent interactions that stabilize the crystal structure. nih.govresearchgate.net

This method provides unambiguous proof of the molecular structure and connectivity. However, no published crystal structure for this compound is currently available. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) would be the primary technique for analyzing the purity of this compound. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (such as acetonitrile (B52724) or methanol). tcichemicals.com The retention time of the main peak would be characteristic of the compound, and the peak area would be used to quantify its purity, typically aiming for >95% for research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, although it would likely require derivatization of the polar carboxylic acid and amine groups to increase the compound's volatility. GC separates components of a mixture, and the coupled mass spectrometer provides mass-to-charge ratio data for identification. While GC can be used to assess the purity of related indazoles, HPLC is generally more suitable for a polar, non-volatile compound like an amino carboxylic acid. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in elucidating the electronic and structural properties of indazole derivatives. DFT is widely used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. core.ac.uk For instance, DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set are commonly employed to study the physicochemical properties of novel indazole derivatives. nih.gov

These calculations provide insights into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. core.ac.uk A smaller HOMO-LUMO gap generally suggests higher reactivity. core.ac.uk For example, in a study of indazole and its silver complex, the HOMO-LUMO energy gaps were calculated to be 5.17 eV and 4.28 eV, respectively, indicating that the complex is more reactive than the free ligand. core.ac.uk

Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netmdpi.com This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, providing a deeper understanding of the molecule's photophysical behavior. mdpi.com

Table 1: Representative Calculated Electronic Properties for Indazole Derivatives

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Indazole | DFT/B3LYP/6-311++G(d,p) | -6.23 | -1.06 | 5.17 | core.ac.uk |

| [Ag(indazole)2NO3] Complex | DFT/B3LYP/LanL2DZ/6-311++G(d,p) | -6.52 | -2.24 | 4.28 | core.ac.uk |

| 1-Butyl-1H-indazol-3-carboxamide (8a) | DFT | - | - | Large | researchgate.net |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, reaction pathways can be elucidated and the feasibility of a proposed mechanism can be assessed.

For the indazole scaffold, theoretical studies have been conducted to understand reaction mechanisms, such as the addition of indazoles to formaldehyde (B43269) in acidic conditions. acs.orgnih.gov These studies help to determine which nitrogen atom of the indazole ring (N1 or N2) is the most likely site of reaction. acs.orgnih.gov Calculations can predict the structures of intermediates and the transition states for each step of the reaction, providing a sound theoretical basis for the experimentally observed products. acs.orgnih.gov The energy barriers associated with these transition states determine the kinetics of the reaction.

Tautomerism and Isomer Stability Analysis

The indazole ring system is characterized by annular tautomerism, primarily existing as the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is influenced by the nature and position of substituents on the ring. researchgate.net The 1H-indazole form is generally the more thermodynamically stable and, therefore, the predominant tautomer. researchgate.net

Quantum chemical calculations are employed to accurately predict the relative energies of different tautomers and constitutional isomers of 5-Amino-1H-indazole-6-carboxylic acid. By calculating the ground-state energies of the 1H- and 2H-tautomers, as well as other potential isomers, their relative stabilities can be quantified. These calculations help to understand which forms are likely to be present under equilibrium conditions. For example, DFT calculations have been used to investigate the effects of prototropic tautomerism on the optoelectronic features of related heterocyclic systems. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. These methods predict how a ligand (the indazole derivative) might bind to the active site of a biological target, such as an enzyme or receptor.

Molecular docking involves placing the ligand into the binding site of a protein in various conformations and orientations to find the most favorable binding mode, which is typically the one with the lowest binding energy. nih.govnih.gov This provides insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net For instance, docking studies on indazole derivatives have been used to identify potential inhibitors for targets involved in renal cancer. nih.gov

Molecular dynamics simulations build upon the results of docking by simulating the movement of the ligand-protein complex over time. researchgate.netbiotechrep.ir This provides a more dynamic picture of the binding event, assessing the stability of the predicted binding pose and the flexibility of the protein's active site. researchgate.net MD simulations can reveal how the ligand and protein adapt to each other and can be used to calculate binding free energies more accurately. researchgate.net

Table 2: Example of Molecular Docking Results for Indazole Derivatives

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Indazole Derivative 8v | Renal Cancer Receptor (6FEW) | High | ASP784, LYS655, MET699 | researchgate.net |

| Indazole Derivative 8w | Renal Cancer Receptor (6FEW) | High | GLU672, ILE685, LEU679 | researchgate.net |

| Indazole Derivative 8y | Renal Cancer Receptor (6FEW) | High | ALA783, ILE675, PHE762 | researchgate.net |

| Indazole-3-carboxylic acid | Nitric Oxide Synthase | - | - | researchgate.net |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural characterization of newly synthesized compounds. By comparing theoretically predicted spectra with experimental data, the proposed structure of a molecule can be confirmed.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (¹H and ¹³C) of a molecule. acs.orgnih.gov These theoretical calculations provide a strong foundation for the assignment of experimental NMR signals. acs.org

Similarly, TD-DFT calculations can predict the UV-Vis absorption spectrum, as mentioned earlier. researchgate.netmdpi.com Furthermore, DFT can be used to compute vibrational frequencies. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.com

Future Directions and Emerging Research Avenues for 5 Amino 1h Indazole 6 Carboxylic Acid

Discovery of Novel Synthetic Pathways

The development of new methods to synthesize 5-amino-1H-indazole-6-carboxylic acid and its derivatives is crucial for enabling broader research and application. While classical methods for constructing the indazole ring exist, emerging research focuses on pathways that offer greater efficiency, selectivity, and access to diverse molecular structures. benthamscience.com

Future synthetic strategies are likely to move beyond traditional multi-step sequences, which often involve harsh conditions and generate significant waste. One promising direction is the use of metal-catalyzed reactions, such as palladium-catalyzed C-H amination, which can facilitate the direct formation of the indazole ring from appropriately substituted precursors like aminohydrazones. nih.gov Another avenue involves oxidative benzannulation reactions, which can construct the bicyclic indazole system from simpler, more readily available starting materials like pyrazoles and alkynes. nih.gov

Multicomponent reactions (MCRs) are also gaining traction as a powerful tool in heterocyclic synthesis. benthamscience.comnih.gov An MCR-based approach to the this compound core could allow for the rapid assembly of the molecule from three or more simple starting materials in a single step, significantly improving synthetic efficiency and enabling the creation of diverse derivative libraries.

| Synthetic Approach | Description | Potential Advantages |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of precursors like aminohydrazones to form the N-N bond and complete the indazole ring. nih.gov | High efficiency, potential for ligand-free conditions. nih.gov |

| Oxidative Benzannulation | Construction of the benzene (B151609) portion of the indazole ring onto a pre-existing pyrazole (B372694) core using alkynes. nih.gov | Access to diverse substitution patterns on the benzene ring. |

| Multicomponent Reactions (MCRs) | Single-pot reactions combining three or more starting materials to rapidly build molecular complexity. nih.gov | High atom economy, operational simplicity, rapid generation of derivatives. nih.gov |

Exploration of Underexplored Functionalization Sites

While the amino (at C5) and carboxylic acid (at C6) groups are obvious sites for modification, future research will likely delve into the functionalization of other positions on the indazole scaffold to unlock new biological activities. The reactivity of the indazole ring system allows for several transformations.

The nitrogen atoms of the pyrazole ring (N1 and N2) are key sites for introducing substituents, which can significantly influence the compound's properties and biological targets. nih.gov Alkylation or arylation at these positions is a common strategy to explore the chemical space around the core structure.

Furthermore, direct C-H functionalization of the indazole core is an emerging area of high interest. This strategy allows for the introduction of new functional groups at positions C3, C4, and C7 without the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. Exploring these less-conventional modification sites could lead to the discovery of compounds with unique pharmacological profiles, potentially targeting proteins in ways that derivatives functionalized at the more traditional sites cannot.

| Functionalization Site | Type of Modification | Potential Impact |

| C5-Amino Group | Acylation, Alkylation, Sulfonylation | Modulate hydrogen bonding, alter solubility and cell permeability. |

| C6-Carboxylic Acid Group | Esterification, Amidation | Create prodrugs, form conjugates with other molecules, engage with biological targets. |

| N1/N2-Indazole Nitrogens | Alkylation, Arylation | Influence tautomeric equilibrium, modulate pharmacokinetic properties, explore new binding interactions. nih.gov |

| C3, C4, C7 Positions | Direct C-H Functionalization (e.g., halogenation, arylation) | Introduce novel substituents to probe structure-activity relationships and access new chemical space. |

Advanced Applications in Targeted Chemical Biology Probes

The this compound scaffold is an ideal starting point for the design of sophisticated chemical probes to investigate complex biological systems. unc.edu Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in cells and organisms. nih.gov Given that many indazole derivatives act as inhibitors for protein classes like kinases, this scaffold is primed for such applications. nih.gov

Future work will involve synthetically modifying the core structure to create probes for target identification and validation. mdpi.com This can be achieved by incorporating specific functionalities:

Affinity-based probes: The carboxylic acid or amino group can be used as an attachment point for a linker connected to a resin (e.g., sepharose beads), allowing for "pull-down" experiments to isolate the protein targets that bind to the indazole core.

Photo-affinity labels: A photo-reactive group, such as a diazirine, can be incorporated into the molecule. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its direct binding partner, enabling unambiguous target identification via mass spectrometry. mdpi.com

Fluorescent probes: Attaching a fluorophore allows for the visualization of the probe's localization within a cell, providing insights into where its target protein resides and functions.

By developing a suite of such tools from the this compound core, researchers can move beyond simple activity screening to a deep, mechanistic understanding of the pathways modulated by these compounds. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and these technologies can be powerfully applied to the this compound scaffold. nih.gov By generating a virtual library of thousands of potential derivatives based on this core, AI/ML models can be trained to predict their biological and physicochemical properties, accelerating the discovery of promising new compounds.

Key applications include:

Predictive ADMET Modeling: In the early stages of drug discovery, it is crucial to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov ML models can be trained on existing data to forecast these properties for virtual derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the most favorable drug-like profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By analyzing the measured biological activity of a small set of synthesized derivatives, ML algorithms can build QSAR models that correlate specific structural features with activity. These models can then screen vast virtual libraries to identify new structures with potentially high potency.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound framework. These models can be optimized to produce structures that are predicted to be highly active against a specific target while also possessing desirable ADMET properties, guiding synthetic chemists toward the most promising candidates. nih.gov

The integration of AI and ML offers a path to more rapidly and cost-effectively explore the chemical space around this scaffold, reducing the time and resources spent on synthesizing and testing less promising molecules. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly focused on developing environmentally sustainable manufacturing processes. mdpi.com Future research on the synthesis of this compound and its derivatives will undoubtedly incorporate the principles of green chemistry. researchgate.net

This involves several key strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical CO2, or even performing reactions under solvent-free conditions. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis or mechanochemistry can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com

Biocatalysis: Using enzymes, such as lipases or amidases, to perform specific chemical transformations offers high selectivity under mild, aqueous conditions, reducing waste and byproducts. nih.gov For example, a lipase (B570770) could be used for the selective acylation of the amino group or esterification of the carboxylic acid. nih.gov

Atom Economy: Designing synthetic routes, such as the aforementioned multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. rsc.org

By adopting these green chemistry approaches, the synthesis of this important chemical scaffold can be made more efficient, safer, and environmentally responsible, aligning chemical research with global sustainability goals. rsc.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Amino-1H-indazole-6-carboxylic acid, and what are the critical parameters for optimizing yield?

- Methodology : The compound can be synthesized via condensation reactions involving indazole precursors and functional group modifications. For example, refluxing 3-formyl-indole derivatives with aminothiazole intermediates in acetic acid under controlled temperature (110–120°C) for 3–5 hours enables carboxyl group incorporation . Key parameters include:

- Reaction time : Prolonged reflux improves yield but risks decomposition.

- Catalyst choice : Acetic acid acts as both solvent and catalyst, with sodium acetate enhancing reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, with HPLC confirming >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Analytical Workflow :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤1.0 Å) ensures accurate positional parameters for the amino and carboxyl groups .

- NMR spectroscopy : Compare experimental / NMR shifts with PubChem reference data (e.g., δ 7.8–8.2 ppm for indazole protons) .

- Mass spectrometry : ESI-MS in negative ion mode should show [M–H] peaks matching the molecular formula (CHNO) .

Advanced Research Questions

Q. What strategies can be employed to address regioselectivity challenges during the functionalization of this compound?

- Regioselective Modifications :

- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution to the amino group .

- Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the 3-position of indazole requires careful ligand selection (e.g., SPhos) to avoid competing reactions at the amino group .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices for electrophilic/nucleophilic attack .

Q. How should researchers reconcile discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

- Data Validation Protocol :

- Benchmarking : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or DFT/B3LYP/6-311+G(d,p)). Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Crystallographic validation : Overlay XRD-derived bond lengths/angles with optimized DFT geometries. Discrepancies in carboxyl group orientation may indicate hydrogen bonding not modeled computationally .

- Statistical analysis : Apply multivariate regression to identify outliers in datasets, prioritizing experimental crystallographic data over computational predictions .

Q. What experimental designs are recommended for evaluating the bioactivity of this compound derivatives?

- Biological Assay Design :

- Enzyme inhibition : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC values <10 µM indicate potency, validated via dose-response curves .

- SAR studies : Synthesize derivatives with halogen or alkyl substituents at the 3-position and correlate logP (HPLC-derived) with membrane permeability in Caco-2 cell models .

- Crystallographic docking : Use AutoDock Vina to predict binding modes, followed by MD simulations (AMBER) to assess stability of ligand-target complexes .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for this compound?

- Resolution Strategy :

- Solvent screening : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (HCl, pH 1.2) via UV-Vis spectroscopy (λ = 270 nm). Use Hansen solubility parameters to explain discrepancies .

- pH-dependent studies : Titrate the compound (pKa ~4.2 for COOH) and monitor solubility changes. Aqueous solubility increases above pH 5 due to carboxylate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.